molecular formula C6H13FN2O2S B12817715 1-(3-Fluoroazetidin-3-yl)-N,N-dimethylmethanesulfonamide

1-(3-Fluoroazetidin-3-yl)-N,N-dimethylmethanesulfonamide

Cat. No.: B12817715
M. Wt: 196.25 g/mol
InChI Key: OGSDFCUGEQCUAD-UHFFFAOYSA-N
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Description

1-(3-Fluoroazetidin-3-yl)-N,N-dimethylmethanesulfonamide is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles. The presence of a fluorine atom and a sulfonamide group in this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoroazetidin-3-yl)-N,N-dimethylmethanesulfonamide typically involves the reaction of 3-fluoroazetidine with N,N-dimethylmethanesulfonamide under specific conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoroazetidin-3-yl)-N,N-dimethylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom in the azetidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted azetidines with various functional groups.

Scientific Research Applications

1-(3-Fluoroazetidin-3-yl)-N,N-dimethylmethanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Fluoroazetidin-3-yl)-N,N-dimethylmethanesulfonamide involves its interaction with specific molecular targets. The fluorine atom and the sulfonamide group play crucial roles in its binding affinity and specificity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Fluoroazetidin-3-yl)pyridine
  • (3-Fluoroazetidin-3-yl)methanol hydrochloride
  • 3-(3-Fluoroazetidin-3-yl)benzoic acid

Uniqueness

1-(3-Fluoroazetidin-3-yl)-N,N-dimethylmethanesulfonamide is unique due to the presence of both a fluorine atom and a sulfonamide group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H13FN2O2S

Molecular Weight

196.25 g/mol

IUPAC Name

1-(3-fluoroazetidin-3-yl)-N,N-dimethylmethanesulfonamide

InChI

InChI=1S/C6H13FN2O2S/c1-9(2)12(10,11)5-6(7)3-8-4-6/h8H,3-5H2,1-2H3

InChI Key

OGSDFCUGEQCUAD-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)CC1(CNC1)F

Origin of Product

United States

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